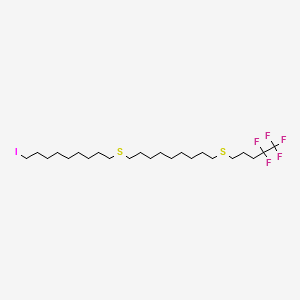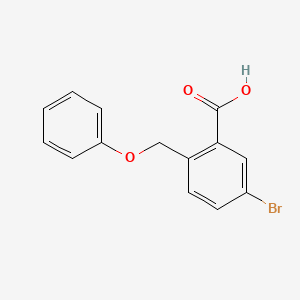![molecular formula C21H27Cl3N2O3 B13848734 3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride](/img/structure/B13848734.png)
3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is structurally related to cetirizine, a well-known antihistamine used to treat allergic reactions. The compound is characterized by the presence of a chlorophenyl group, which may influence its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorocetirizine Dihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorine atom is added to the phenyl ring.
Attachment of the Ethoxyacetic Acid Moiety: The ethoxyacetic acid group is attached through an esterification reaction, forming the final compound.
Industrial Production Methods
Industrial production of 3-Chlorocetirizine Dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
化学反应分析
Types of Reactions
3-Chlorocetirizine Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying the effects of piperazine derivatives on biological systems.
Medicine: Potential use as an antihistamine or in the treatment of allergic reactions.
Industry: As a chemical intermediate in the production of pharmaceuticals or other compounds.
作用机制
The mechanism of action of 3-Chlorocetirizine Dihydrochloride is likely similar to that of cetirizine. It may involve:
Histamine Receptor Antagonism: Blocking histamine receptors to prevent allergic reactions.
Molecular Targets: Histamine H1 receptors.
Pathways Involved: Inhibition of histamine-mediated signaling pathways.
相似化合物的比较
Similar Compounds
Cetirizine: A widely used antihistamine with a similar structure.
Levocetirizine: The active enantiomer of cetirizine with enhanced potency.
Hydroxyzine: Another piperazine derivative with antihistamine properties.
Uniqueness
3-Chlorocetirizine Dihydrochloride is unique due to the presence of the chlorophenyl group, which may confer distinct pharmacological properties compared to other similar compounds.
属性
分子式 |
C21H27Cl3N2O3 |
|---|---|
分子量 |
461.8 g/mol |
IUPAC 名称 |
2-[2-[4-[(3-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-4-7-18(15-19)21(17-5-2-1-3-6-17)24-11-9-23(10-12-24)13-14-27-16-20(25)26;;/h1-8,15,21H,9-14,16H2,(H,25,26);2*1H |
InChI 键 |
OVUHROFMSYNGJS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC(=CC=C3)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


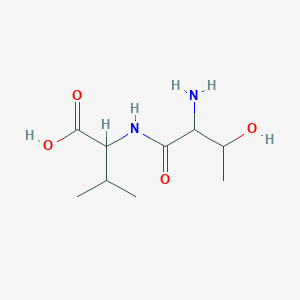

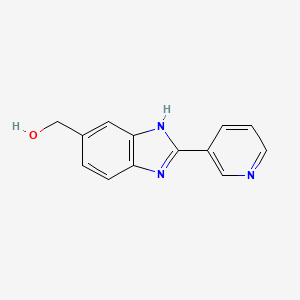
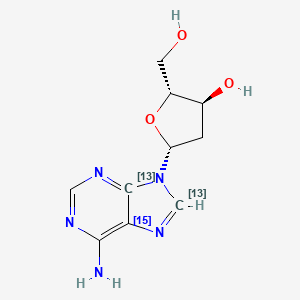
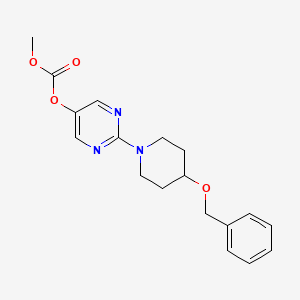
![1'-Methyl-[1,4'-bipiperidin]-4-amine hydrochloride](/img/structure/B13848677.png)
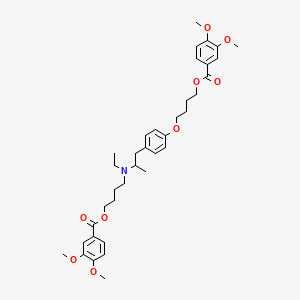
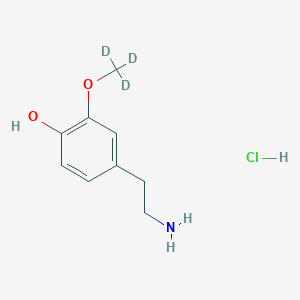
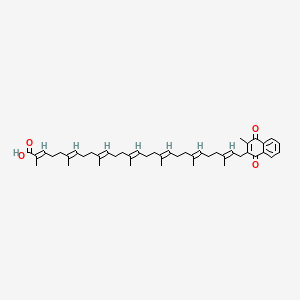

![4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol](/img/structure/B13848697.png)
![[1-(phenylmethyl)-1H-indol-5-yl]methanol](/img/structure/B13848709.png)
